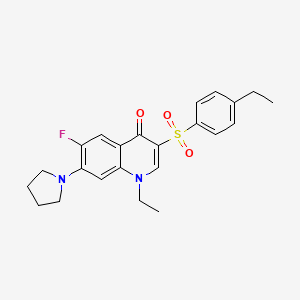

1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Description

The compound "1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one" is a synthetic quinolin-4-one derivative characterized by multiple functional modifications. Its structure includes:

- 1-ethyl group: Likely influences pharmacokinetic properties, such as lipophilicity and metabolic stability.

- 3-(4-ethylbenzenesulfonyl) moiety: A sulfonamide group that may enhance binding affinity to biological targets (e.g., enzymes or receptors) via hydrophobic and polar interactions.

- 6-fluoro substitution: Common in fluoroquinolone antibiotics to improve antibacterial activity and cell permeability.

- 7-pyrrolidin-1-yl group: A five-membered nitrogen heterocycle that modulates solubility and target engagement compared to bulkier substituents.

While the provided evidence lacks direct data on this specific compound, its structural features align with fluoroquinolone derivatives, which are typically associated with antimicrobial activity .

Propriétés

IUPAC Name |

1-ethyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3S/c1-3-16-7-9-17(10-8-16)30(28,29)22-15-25(4-2)20-14-21(26-11-5-6-12-26)19(24)13-18(20)23(22)27/h7-10,13-15H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQXOVYGBBLFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions. A common synthetic route includes the following steps:

Formation of the quinolinone core: This step typically involves the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable reagent like acetic anhydride or a similar cyclizing agent.

Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction using reagents like benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Ethylation: The ethyl groups are introduced via alkylation reactions using ethyl halides (e.g., ethyl bromide) in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Pyrrolidinylation: The pyrrolidinyl group is introduced through nucleophilic substitution reactions using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinolinone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms with altered functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Pyrrolidine in the presence of a suitable leaving group like a halide.

Major Products

Oxidation: Quinolinone derivatives with additional oxygen-containing functional groups.

Reduction: Reduced quinolinone derivatives with altered functional groups.

Substitution: Substituted quinolinone derivatives with new functional groups replacing the original ones.

Applications De Recherche Scientifique

1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared to structurally related quinolin-4-one derivatives to highlight functional group contributions and pharmacological implications.

Table 1: Structural and Functional Comparison

Key Observations

The 7-chloro group in compound 7f () may enhance DNA gyrase inhibition but could reduce solubility .

Sulfonamide vs. Carboxylate at Position 3 :

- The 3-(4-ethylbenzenesulfonyl) group in the target compound likely increases metabolic stability and membrane penetration compared to the 3-carboxylate in compound 7f, which may favor ionic interactions .

Fluorine at Position 6: All compounds retain 6-fluoro, a hallmark of fluoroquinolones for improved Gram-negative bacterial penetration and target affinity.

Position 1 Modifications :

- The 1-ethyl group in the target compound and ’s derivative may prolong half-life compared to the 1-cyclopropyl in compound 7f, which is associated with reduced phototoxicity in clinical analogs .

Research Findings and Limitations

- Synthetic Challenges : The sulfonamide linkage at position 3 may require specialized coupling reagents, as seen in related syntheses .

Activité Biologique

1-Ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a quinoline core, a sulfonyl group, and a pyrrolidine ring. Its molecular formula is , and it has notable features such as:

| Property | Value |

|---|---|

| Molecular Weight | 426.52 g/mol |

| CAS Number | 892769-13-0 |

| IUPAC Name | 1-Ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. For example, it could act on kinases or phosphatases that regulate cell proliferation and survival.

Receptor Modulation : It may function as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Signal Transduction Interference : The compound could modulate signal transduction pathways, affecting processes like angiogenesis and apoptosis.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that it may have potential as an anticancer agent by inhibiting tumor cell proliferation. For instance, it has been shown to induce apoptosis in specific cancer cell lines (e.g., breast cancer) through the modulation of apoptotic pathways.

- Antimicrobial Properties : There is evidence that compounds with similar structures exhibit antimicrobial activity. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against various bacterial strains.

- Anti-inflammatory Effects : The sulfonyl group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Anticancer Activity : A study published in Cancer Letters demonstrated that derivatives of quinoline compounds significantly reduced tumor growth in xenograft models. The mechanism was attributed to the inhibition of CDK2 activity, leading to cell cycle arrest .

- Antimicrobial Research : In Journal of Antimicrobial Chemotherapy, compounds structurally similar to 1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one showed promising results against resistant strains of Staphylococcus aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.